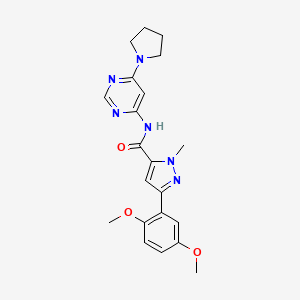
3-(2,5-dimethoxyphenyl)-1-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(2,5-dimethoxyphenyl)-1-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazole-5-carboxamide, is a derivative of the 1H-pyrazole-5-carboxamide family. This class of compounds has been the subject of research due to their potential biological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed for their biological activities, such as antibacterial, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of related 1H-pyrazole-5-carboxamide derivatives involves the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide. For instance, the acid chloride intermediate reacts with 2,3-diaminopyridine to yield a good yield of the carboxamide product . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-5-carboxamide derivatives is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. Theoretical studies, such as molecular docking, are also employed to predict the interaction of these molecules with biological targets, such as enzymes .
Chemical Reactions Analysis
The chemical reactivity of the 1H-pyrazole-5-carboxamide derivatives can lead to the formation of various products depending on the reaction conditions. For example, the reaction of the acid chloride with 2,3-diaminopyridine and base in benzene can yield an imidazo[4,5-b]pyridine derivative . These reactions are crucial for the functionalization of the core structure, which can modulate the biological activities of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1H-pyrazole-5-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents, such as the pyridinyl group and the chalcone moiety, can affect properties like solubility, melting point, and stability . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, which ultimately impact their efficacy as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives demonstrated their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents, suggesting potential applications in cancer therapy and inflammation management Rahmouni et al., 2016.
Antimicrobial and Anticancer Agents
Another research by Hafez et al. (2016) focused on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, indicating the broad spectrum of therapeutic applications Hafez et al., 2016.
DNA Binding and Gene Regulation
Chavda et al. (2010) explored N-Methyl imidazole and N-methyl pyrrole-containing polyamides for their ability to target specific DNA sequences, potentially controlling gene expression and offering avenues for treating diseases like cancer Chavda et al., 2010.
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-26-17(11-16(25-26)15-10-14(29-2)6-7-18(15)30-3)21(28)24-19-12-20(23-13-22-19)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPILYHHWFYLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-1-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)


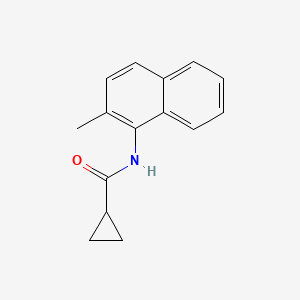
![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)
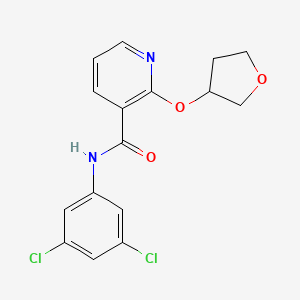
![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)
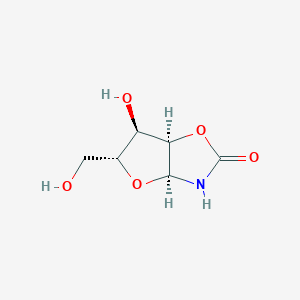
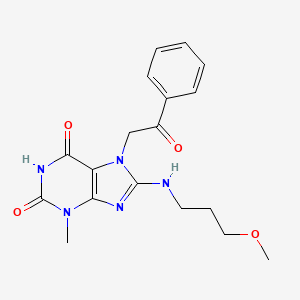
![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine](/img/structure/B2518224.png)
